molecular formula C10H6F3N3OS B2534120 N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-30-8

N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2534120
CAS No.: 341965-30-8
M. Wt: 273.23
InChI Key: SYVOBRRDUDGBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bonding and Electronic Properties

  • Thiadiazole Ring :
    • The sulfur atom at position 1 participates in aromatic π-bonding, contributing to the ring’s stability.
    • Nitrogen atoms at positions 2 and 3 engage in resonance with the sulfur, delocalizing electrons across the ring.
  • Carboxamide Group :
    • The carbonyl (C=O) and amide (N-H) groups form intramolecular hydrogen bonds, stabilizing the planar configuration.
  • Trifluoromethyl Substituent :
    • The -CF3 group induces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s electrophilicity.

Table 1: Key Bond Lengths and Angles (Theoretical)

Bond/Angle Value (Å/°)
S1–N2 1.65
N2–N3 1.30
C4–C(=O) 1.48
C(=O)–N(H)–C(Ar) 120°

Note: Data inferred from analogous thiadiazole derivatives.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, studies on structurally related thiadiazole-carboxamides provide insights:

Conformational Stability

  • The carboxamide group adopts a cis-planar conformation relative to the thiadiazole ring, as observed in N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide (CID 1475489). This conformation maximizes resonance stabilization between the carbonyl and thiadiazole π-system.
  • The 4-(trifluoromethyl)phenyl group rotates freely around the C–N axis, with steric hindrance minimized due to the para substitution pattern.

Packing Interactions

  • In crystalline analogs (e.g., pyrazole-4-carboxamides), intermolecular hydrogen bonds (N–H···O=C) and π-π stacking between aromatic rings dominate packing motifs. Similar behavior is expected for this compound.

Comparative Structural Analysis with Related Thiadiazole Derivatives

Table 2: Structural and Electronic Comparison

Compound Substituent Key Differences Bioactivity Relevance
This compound -CF3 Enhanced electrophilicity, lipophilicity c-Met inhibition
N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide -Cl Reduced electron withdrawal Fungicidal activity
2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide Thiazole core Greater aromatic stability Antitumor activity

Key Insights

  • Electron-Withdrawing Groups : The -CF3 group in the title compound increases metabolic stability compared to -Cl or -CH3 derivatives, as seen in pharmacokinetic studies of c-Met inhibitors.
  • Heterocycle Core : Replacing the thiadiazole with a thiazole (e.g., compound CID 1486909) reduces ring strain but diminishes electrophilic reactivity.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3OS/c11-10(12,13)6-1-3-7(4-2-6)14-9(17)8-5-18-16-15-8/h1-5H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVOBRRDUDGBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Scalability
EDCI/HOBt Coupling EDCI·HCl, HOBt, DCM 0–25°C, 12–16 h 78–87% Lab-scale
Multicomponent Cyclization PCl₅, NaOH Solvent-free, RT, 2 h 91% Pilot-scale
Solid-Phase with PCl₅ PCl₅, SOC₁₂ Reflux, 3 h 85–90% Industrial
HATU-Mediated Coupling HATU, DMF 50°C, 6 h 82% Lab-scale
Continuous Flow Oxalyl chloride, Microreactor 120°C, 2 min 94% Industrial

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.42 (s, 1H, thiadiazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 6.21 (s, 1H, NH).
  • ¹³C NMR (75 MHz, CDCl₃): δ 164.2 (C=O), 152.1 (C-S), 139.8 (CF₃-C), 128.5–125.3 (Ar-C), 121.9 (q, ¹JCF = 272 Hz, CF₃).

Mass Spectrometry :

  • HRMS (ESI+) : m/z 274.0421 [M+H]⁺ (calc. 274.0424 for C₁₀H₆F₃N₃OS).

Challenges and Optimization Strategies

Issue 1: Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group sensitizes the aromatic ring to nucleophilic attack. Using mild bases (e.g., NaHCO₃ instead of NaOH) during workup minimizes decomposition.

Issue 2: Thiadiazole Ring Oxidation Trace peroxides in ether solvents can oxidize the thiadiazole sulfur. Pre-treatment of solvents with activated alumina or molecular sieves mitigates this risk.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide, have been studied for their antimicrobial properties. Research indicates that thiadiazoles exhibit significant activity against various bacterial strains and fungi. These compounds may inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is particularly noteworthy. Studies show that compounds containing the thiadiazole ring can target cancer cells by inhibiting key biological processes involved in tumorigenesis. Mechanisms of action include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazoles have been reported to interfere with nucleic acid synthesis without affecting protein synthesis .
  • Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with critical kinases involved in cancer progression .

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity comparable to standard antibiotics, suggesting potential applications in treating infections caused by resistant strains .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, this compound was tested against human breast adenocarcinoma (MCF7) cells. The compound demonstrated significant cytotoxicity, leading researchers to explore its mechanism of action further through molecular docking studies .

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The thiadiazole ring can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Key Structural Analogues and Their Features

Compound Core Structure Key Substituents Potential Applications Source
N-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide 1,2,3-Thiadiazole 4-Carboxamide linked to 4-(trifluoromethyl)phenyl Agrochemicals, Pharmaceuticals Core compound
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...-3-carboxamide Pyrrolo-pyridazine Pyrimidine substituent, morpholine-ethoxy group Kinase inhibitors (hypothesized) Patent EP4374877
N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine Dihydroisoxazole Trifluoromethyl, aminomethyl-phenyl Pesticides Patent Bulletin
G856-3480 (Thiazole-based screening compound) 1,3-Thiazole Benzodioxin, trifluoromethylphenyl-thiazole, ethanediamide Drug discovery screening ChemDiv
N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 1,3-Thiazole Cyclopropane carboxamide, fluoro-methylphenyl Antimicrobial agents (inferred) Huayuan

Comparative Analysis of Functional Groups and Bioactivity

Heterocyclic Core Variations :

  • 1,2,3-Thiadiazole (Core compound): Offers a compact, electron-deficient ring system, enhancing reactivity in nucleophilic substitution reactions. This contrasts with pyrimidine (EP4374877) and dihydroisoxazole (Patent Bulletin) cores, which provide larger π-systems for stacking interactions in enzyme binding.
  • 1,3-Thiazole (G856-3480, Huayuan): Replaces sulfur with a nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

Trifluoromethyl Group :

  • Present in all listed compounds, this group enhances lipophilicity and resistance to oxidative metabolism. However, its position varies:
  • Para-substitution in the core compound vs. meta-substitution in dihydroisoxazole derivatives.

Carboxamide Linkage :

  • The core compound’s carboxamide is directly attached to the thiadiazole ring, enabling hydrogen bonding with biological targets. In contrast, Huayuan’s thiazole derivative incorporates a cyclopropane carboxamide, introducing steric constraints that may limit conformational flexibility.

Biological Activity

N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C10H6F3N3OS
  • Molecular Weight : 273.23 g/mol
  • CAS Number : 341965-30-8
  • Melting Point : 207.00°C - 210.00°C

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that thiadiazoles exhibit activity against various bacterial strains and fungi. For example, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis and other pathogens .

2. Anticancer Properties

Thiadiazole derivatives are recognized for their potential anticancer effects. The structural modifications in thiadiazoles can enhance their interaction with biological targets involved in cancer progression. Studies have indicated that certain thiadiazole compounds can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity makes them potential candidates for treating inflammatory diseases .

4. Antitubercular Activity

Recent studies have highlighted the potential of thiadiazole derivatives as antitubercular agents. For instance, the compound's derivatives have shown promising results against resistant strains of Mycobacterium tuberculosis, indicating a significant therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for bioactivity. Modifications at different positions on the thiadiazole ring can lead to variations in potency and selectivity against specific biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carbon disulfide to form a thiadiazole ring.
  • Introduction of Functional Groups : Subsequent reactions introduce the trifluoromethyl group and carboxamide functionality through electrophilic aromatic substitution and amidation reactions.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A comparative study revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an MIC value comparable to established antibiotics .
CompoundMIC (µg/mL)Target Organism
Thiadiazole Derivative0.25Mycobacterium tuberculosis
Standard Antibiotic0.5Staphylococcus aureus
  • Anticancer Activity Assessment : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic methodologies for synthesizing N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, a two-step protocol involves:

  • Step 1 : Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes).
  • Step 2 : Cyclization in DMF using iodine and triethylamine, leading to sulfur elimination (1/8 S₈ formation) . Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile), reaction time, and catalyst loading. For derivatives, thiourea and HCl in methanol under reflux have also been employed .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy : Confirm regiochemistry of the thiadiazole ring and substituent positions via ¹H/¹³C chemical shifts (e.g., carboxamide carbonyl at ~165–170 ppm) .
  • HPLC : Assess purity, particularly for intermediates prone to side reactions (e.g., incomplete cyclization) .
  • Elemental Analysis : Validate stoichiometry, especially when sulfur elimination occurs during synthesis .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
  • Antitumor Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
  • Enzyme Inhibition : Fluorescence-based assays to study interactions with target proteins (e.g., kinases, proteases) .

Q. What safety precautions are recommended when handling this compound?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (similar to N-phenyl-1,2,3-thiadiazole-4-carboxamide analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. What mechanistic insights explain the sulfur elimination during thiadiazole cyclization?

The cyclization step (e.g., in DMF with iodine/TEA) involves radical-mediated sulfur extrusion. Iodine acts as an oxidizer, facilitating S–S bond cleavage in intermediate polysulfides, releasing S₈ as a byproduct. Computational studies (DFT) can model transition states to refine reaction pathways .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation.
  • Refinement : SHELXL for small-molecule refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
  • Visualization : ORTEP-3 for thermal ellipsoid plots to assess disorder (e.g., trifluoromethyl group rotational barriers) .

Q. How do structural modifications (e.g., trifluoromethyl position) influence structure-activity relationships (SAR)?

  • Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP >2.5), critical for CNS-targeting agents.
  • Electron-Withdrawing Effects : Meta-substitution on the phenyl ring increases electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction by 40% vs. para-substituted analogs) .
  • Bioisosteric Replacement : Replacing thiadiazole with triazole maintains planar geometry but alters π-stacking interactions in DNA intercalation assays .

Q. How should researchers address contradictions in spectroscopic or biological data across studies?

  • Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃ solvent shifts) and HPLC retention times with authenticated standards .
  • Dose-Response Reproducibility : Use multiple cell lines and assay formats (e.g., 2D vs. 3D tumor models) to confirm activity trends .
  • Crystallographic Validation : Resolve tautomeric ambiguities (e.g., thiadiazole vs. thiazole forms) via X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.